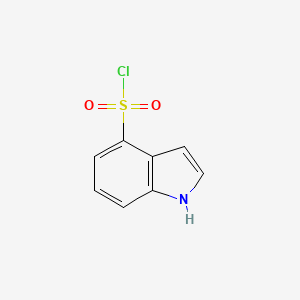

1H-indole-4-sulfonyl chloride

Description

Contextual Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone in chemical science, particularly in the realm of medicinal chemistry. mdpi.comwisdomlib.org This structural motif is not merely a synthetic curiosity but a "privileged structure," frequently found in a vast array of natural products, alkaloids, and pharmaceuticals. capes.gov.brbenthamdirect.comnih.gov Its prevalence is a testament to its evolutionary selection as a key pharmacophore capable of interacting with a wide range of biological targets. wisdomlib.orgbenthamdirect.com

The significance of the indole nucleus is highlighted by its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, which plays a critical role in regulating mood, sleep, and appetite. mdpi.com Many drugs currently on the market incorporate the indole framework, demonstrating its therapeutic versatility. nih.gov These include compounds with diverse pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. mdpi.comnih.govnih.govresearchgate.net

The structural versatility of the indole ring allows for extensive chemical modification at various positions, enabling chemists to fine-tune the biological activity of the resulting derivatives. mdpi.comnih.gov This adaptability has made the indole scaffold a central focus in drug discovery and development, with ongoing research continually uncovering new therapeutic applications. mdpi.comijpsr.commdpi.com The ability to create diverse libraries of indole-based compounds is crucial for identifying new lead molecules with improved efficacy and novel mechanisms of action. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin (B1671933) | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |

| Sunitinib | Anticancer (Tyrosine kinase inhibitor) mdpi.com |

| Ondansetron | Antiemetic (5-HT3 receptor antagonist) benthamdirect.commdpi.com |

| Reserpine | Antihypertensive, Antipsychotic mdpi.comnih.gov |

| Vincristine | Anticancer nih.gov |

| Tadalafil | Phosphodiesterase inhibitor (Erectile dysfunction) benthamdirect.com |

Role of Sulfonyl Chloride Functionality in Organic Synthesis and Derivatization

The sulfonyl chloride group (–SO₂Cl) is a highly valuable functional group in organic synthesis, primarily serving as a reactive intermediate for the formation of sulfonamides and sulfonate esters. magtech.com.cnwikipedia.org Sulfonyl chlorides are important building blocks in medicinal chemistry because they react readily with nucleophiles like amines and alcohols. wikipedia.orgsigmaaldrich.com This reactivity allows for the straightforward introduction of a sulfonyl group into a molecule, which can significantly alter its chemical and biological properties. wechemglobal.com

The reaction of a sulfonyl chloride with a primary or secondary amine yields a sulfonamide, a key functional group present in a wide array of pharmaceuticals, including antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. wechemglobal.comrsc.org The sulfonamide linkage is stable and its geometry and hydrogen-bonding capabilities are crucial for binding to biological targets. sigmaaldrich.comrsc.org Similarly, reaction with an alcohol produces a sulfonate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions, often used to "activate" alcohols for further transformations. youtube.com

Beyond forming sulfonamides and sulfonate esters, sulfonyl chlorides are precursors to other important sulfur-containing functional groups and can participate in various chemical transformations. magtech.com.cnnih.gov They are employed in Friedel-Crafts reactions to form sulfones and can be used as sources for sulfonyl radicals in photocatalytic reactions. wikipedia.orgnih.gov This versatility makes the sulfonyl chloride a powerful tool for derivatization, enabling the synthesis of complex molecules and the exploration of structure-activity relationships in drug discovery programs. researchgate.netnih.govnih.gov

Overview of Research Trajectories Involving 1H-Indole-4-sulfonyl Chloride as an Intermediate

The compound this compound merges the privileged indole scaffold with the reactive sulfonyl chloride functionality, creating a valuable intermediate for synthetic chemistry and drug discovery. Research involving this specific molecule and its isomers focuses on leveraging the reactivity of the sulfonyl chloride group to synthesize libraries of novel indole-4-sulfonamide derivatives.

The general research trajectory involves using this compound as a starting material to react with a diverse range of primary and secondary amines. This approach allows for the systematic modification of the substituent attached to the sulfonamide nitrogen, leading to the creation of new chemical entities. These derivatives are then typically screened for various biological activities. For instance, diarylsulfonamides containing an indole scaffold have been investigated for their antimitotic properties. magtech.com.cn The position of substituents on the indole ring can have a significant impact on the binding thermodynamics of the molecule to its biological target, such as tubulin. magtech.com.cn

Recent studies have demonstrated the use of indole sulfonyl chlorides in the synthesis of inhibitors for specific enzymes or receptors. For example, derivatives of indole-sulfonyl chlorides have been used to create ligands for the human glucocorticoid receptor (hGR) and inhibitors of TNF-α converting enzyme (TACE). sigmaaldrich.com Furthermore, copper-catalyzed multicomponent reactions have been developed for the 1,4-sulfonylindolylation of 1,3-dienes using sulfonyl chlorides and indoles, creating structurally complex allylsulfone-containing indole compounds. acs.org While many published examples utilize other isomers, the synthetic principles are directly applicable to this compound for the generation of novel compounds for biological evaluation. nih.govacs.org The commercial availability of 1-Methyl-1H-indole-4-sulfonyl chloride further facilitates its use in these research endeavors. calpaclab.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-Trichlorobenzene |

| 1,3-Dienes |

| 1-Methyl-1H-indole-4-sulfonyl chloride |

| 2,4,5-Trichlorobenzenesulfonyl chloride |

| 2-Pyridinylsulfonyl chloride |

| 3,3'-Diindolylmethane (DIM) |

| 5-Hydroxytryptamine (Serotonin) |

| Alosetron |

| a-Methyltryptamine |

| Apaziquone |

| Benzenesulfonyl chloride |

| Brosyl chloride |

| Chlorosulfonic acid |

| Cyclopentanesulfonyl chloride |

| Cyclopropanesulfonyl chloride |

| Dansyl chloride |

| Delavirdine |

| Ergotamine |

| Famitinib |

| Frovatriptan |

| Indole |

| Indole-3-carbinol (I3C) |

| Indomethacin |

| Lysergic acid |

| Mesyl chloride |

| Methanesulfonyl chloride |

| Nosyl chloride |

| Ondansetron |

| Phenylthioindole |

| Reserpine |

| Sunitinib |

| Tadalafil |

| Toluene-4-sulfonyl chloride (Tosyl chloride) |

| Trifluoromethanesulfonyl chloride |

| Tropisetron |

| Tryptophan |

| Vincristine |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2S |

|---|---|

Molecular Weight |

215.66 g/mol |

IUPAC Name |

1H-indole-4-sulfonyl chloride |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H |

InChI Key |

XNBCZASPCQUCHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1h Indole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride group of 1H-indole-4-sulfonyl chloride is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the synthesis of a diverse array of indole-based compounds with potential applications in various fields. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety makes it susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. libretexts.orgnih.gov

Formation of Indole (B1671886) Sulfonamide Derivatives

One of the most significant applications of the nucleophilic substitution reactivity of indole sulfonyl chlorides is the formation of sulfonamides. libretexts.orgmnstate.edu This is typically achieved by reacting the sulfonyl chloride with primary or secondary amines. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide bond and the elimination of hydrogen chloride. mnstate.edu

The synthesis of indole-based sulfonamide derivatives is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl generated during the reaction and to keep the amine in its nucleophilic form. libretexts.orgnih.govresearchgate.net For instance, a series of indole-based-sulfonamide derivatives were synthesized by reacting 5-fluoro-1H-indole-3-carbohydrazide with various aryl sulfonyl chlorides in the presence of pyridine. nih.govresearchgate.net Similarly, the tosylation of 5-chloroindole (B142107) can be achieved by deprotonating the indole with sodium hydride followed by the addition of tosyl chloride. nih.gov

The reaction conditions for sulfonamide formation can be tailored to achieve desired outcomes. While the classical approach involves sulfonyl chlorides and ammonia (B1221849) or its surrogates, this method has drawbacks such as the moisture sensitivity of sulfonyl chlorides. acs.org

Table 1: Examples of Indole Sulfonamide Derivative Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 5-fluoro-1H-indole-3-carbohydrazide | Aryl sulfonyl chloride | Pyridine | Indole-based-sulfonamide derivatives | nih.govresearchgate.net |

| 5-chloroindole | Tosyl chloride | Sodium hydride | 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | nih.gov |

Synthesis of Sulfonate Esters and Other Sulfonyl Derivatives

Beyond sulfonamides, this compound can be used to synthesize other important derivatives, such as sulfonate esters. This is accomplished by reacting the sulfonyl chloride with alcohols or phenols in the presence of a base. sci-hub.sepressbooks.pub The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride to form a sulfonate ester linkage. libretexts.org This method provides a route to a variety of sulfonate esters, which are valuable intermediates in organic synthesis. sci-hub.se

Recent advancements have also explored alternative methods for synthesizing indole sulfonic esters directly. One such method involves the electrochemical sulfonylation of indoles with inorganic sulfites and alcohols, offering an efficient and direct route to these compounds. nih.gov Another metal-free, one-pot synthesis allows for the chemo- and regioselective formation of C3-sulfonate esters of quinolines from quinoline (B57606) N-oxides using sulfonyl chlorides, where the sulfonyl chloride serves dual roles in both sulfonylation and chlorination. rsc.org

Pentafluorophenyl (PFP) sulfonate esters have also been introduced as less toxic and more shelf-stable alternatives to sulfonyl chlorides for the preparation of sulfonamides and other derivatives. ucl.ac.uk

Regioselectivity and Stereoselectivity Considerations in Reactions of Indole Sulfonyl Chlorides

The regioselectivity of reactions involving indole sulfonyl chlorides is a critical aspect, particularly when the indole ring itself is a potential site for reaction. The indole nucleus has multiple positions that can undergo substitution, with the C3 position being particularly reactive towards electrophiles. researchgate.net However, reactions can also be directed to other positions, such as C2, under specific conditions. acs.org

For instance, the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles has demonstrated that regioselectivity can be controlled by the choice of ligand. rsc.org While C3-alkenylation is typically favored, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity to the C2 position. rsc.orgnih.gov This control is achieved by influencing the regioselectivity-determining step of the reaction. nih.gov Similarly, iodine has been used to mediate the regioselective C2 sulfonylation of indoles. acs.org

In the context of Friedel-Crafts reactions on N-phenylsulfonylpyrrole, a related heterocyclic system, the choice of Lewis acid catalyst dictates the site of acylation. AlCl3 catalysis leads to 3-acyl derivatives, whereas BF3·OEt2 catalysis favors the formation of 2-acyl derivatives. researchgate.net

Stereoselectivity is also a key consideration in certain reactions. For example, chiral squaramide-catalyzed cascade sulfa-Michael addition reactions have been employed for the enantioselective synthesis of sulfonamide-indole derivatives. researchgate.net

Catalytic and Promoted Reactions Involving this compound

Various catalytic and promoted reactions have been developed to enhance the reactivity and selectivity of transformations involving indole sulfonyl chlorides and related compounds.

Copper-catalyzed reactions have proven effective for the synthesis of various indole derivatives. A copper-based catalytic system has been developed for the 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles, providing a practical route to allylsulfone-containing indole derivatives with excellent chemo- and regioselectivities. acs.orgnih.gov Mechanistic studies suggest that the copper catalyst plays a dual role in initiating sulfonyl radicals and promoting indole coupling. acs.orgnih.gov

Gold and silver catalysts have been utilized in the synthesis of 3-sulfonylindoles through a cyclization and 1,3-sulfonyl migration sequence under visible light irradiation. acs.org While the gold-catalyzed reaction can proceed without a photocatalyst, the silver-catalyzed version requires an iridium photocatalyst. acs.org

Furthermore, Lewis acids such as InBr3 have been used to catalyze the sulfonation of indoles with sulfonyl chlorides at ambient temperatures, leading to 3-arylsulfonyl indoles in high yields and with high regioselectivity. acs.org

Derivatization Strategies Employing 1h Indole 4 Sulfonyl Chloride As a Synthetic Building Block

Design and Synthesis of Novel Indole-Based Sulfonamide Libraries

The primary reactivity of 1H-indole-4-sulfonyl chloride lies in its sulfonyl chloride moiety, which readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone for the synthesis of large collections, or "libraries," of indole-based sulfonamides. The design of these libraries often involves a systematic variation of the amine component, allowing for the exploration of a wide chemical space to identify molecules with specific biological activities. mdpi.comnih.gov

The synthesis is typically straightforward, involving the reaction of this compound with a diverse panel of amines in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane. nih.govmdpi.com This modular approach enables the generation of numerous derivatives from a common indole (B1671886) scaffold.

Research has focused on creating these libraries to screen for potential therapeutic agents. nih.gov For instance, novel series of indole-based benzenesulfonamides have been designed and synthesized as potential human carbonic anhydrase (hCA) inhibitors, which are targets for antiglaucoma and anticancer drugs. mdpi.com In one such study, a library of fifteen indole-based benzenesulfonamides was created by reacting indole carboxylic acids with various aminobenzenesulfonamides, demonstrating a hybridization strategy to explore structure-activity relationships (SAR). mdpi.com One compound, 2a , emerged from this library as a highly potent and selective inhibitor of the hCA II isoform, with an inhibitory constant (Ki) of 5.9 nM. mdpi.com Similarly, libraries of indole-sulfonamides have been investigated for their cytotoxic activities against various cancer cell lines and for antimalarial effects. nih.gov

The data below illustrates the synthesis of a representative set of indole-4-sulfonamides through the reaction of this compound with different amine nucleophiles.

Table 1: Synthesis of Representative 1H-Indole-4-sulfonamides

| Amine Reactant | Resulting Sulfonamide Product |

|---|---|

| Ammonia (B1221849) | 1H-Indole-4-sulfonamide |

| Methylamine | N-Methyl-1H-indole-4-sulfonamide |

| 4-(2-Aminoethyl)benzenesulfonamide | N-(2-(4-sulfamoylphenyl)ethyl)-1H-indole-4-sulfonamide |

| 4-Aminobenzenesulfonamide | N-(4-sulfamoylphenyl)-1H-indole-4-sulfonamide mdpi.com |

Functionalization of the Indole Nucleus via Sulfonyl Chloride Linkage

The arylsulfonyl group, once installed at the indole's 4-position, serves as more than just a linker; it acts as an activating group that facilitates further functionalization of the indole nucleus, particularly at the C3 position. nih.gov Arenesulfonyl indoles are effective precursors for generating vinylogous imine intermediates in situ under basic conditions. rsc.org This highly reactive intermediate can then be trapped by a wide array of nucleophilic reagents, leading to diverse C3-substituted indole derivatives. nih.govrsc.org

This strategy significantly broadens the synthetic utility of this compound beyond simple sulfonamide formation. The stability of the starting sulfonylated indole, combined with the mild reaction conditions often required, makes this a powerful method for diversification. rsc.org The process allows for the introduction of various functional groups at the C3 position, which is a common site for modification in biologically active indole alkaloids. nih.gov For example, potassium fluoride (B91410) on basic alumina (B75360) has been used to promote the reaction of arenesulfonyl indoles with protected β-nitro ketones, ultimately yielding 1,4-unsymmetrical disubstituted carbazoles. nih.gov

The following table provides examples of C3-functionalization reactions starting from an N-protected 1H-indole-4-sulfonyl derivative.

Table 2: C3-Functionalization of an Indole-4-sulfonyl Scaffold

| Nucleophile | Reagents/Conditions | C3-Substituted Product |

|---|---|---|

| Glycine derivatives | AgCl, Chiral Ligand, Cs₂CO₃ | anti-3-(1-Amino-1-carboxyethyl)-1H-indole derivative nih.gov |

| β-Nitro ketones | KF/Basic Alumina | 3-(2-Nitroalkyl)-1H-indole derivative nih.gov |

| Aldehydes (via vinylogous imine) | Proline | 3-(2-Formylethyl)-1H-indole derivative nih.gov |

Multi-Component Reactions and Cascade Processes Utilizing Indole Sulfonyl Chlorides

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com Indole sulfonyl chlorides and their derivatives can participate in such reactions, enabling the rapid assembly of intricate heterocyclic systems. researchgate.net These processes often involve a cascade or domino sequence, where the initial reaction triggers subsequent intramolecular transformations. nih.gov

A notable example is the catalyst-free, three-component reaction between indoles, carbonyl compounds (aldehydes or ketones), and arenesulfinic acids, which generates 3-(1-arylsulfonylalkyl)indoles. nih.gov Although this specific reaction uses a sulfinic acid rather than a sulfonyl chloride, it exemplifies the MCR strategy for incorporating a sulfonyl-linked alkyl group at the indole C3 position. nih.gov

Furthermore, arylsulfonyl chlorides can participate in cascade reactions initiated by radical processes. A visible-light-promoted reaction has been developed where 3-alkenyl indole derivatives react with arylsulfonyl chlorides. researchgate.net This process proceeds through a sequence of sulfonylation followed by an intramolecular cyclization, affording functionalized tetrahydro-γ-carbolines. researchgate.net Such cascade reactions provide a powerful tool for constructing complex, fused-ring systems from simple starting materials in a single step. nih.govrsc.org

The table below outlines a representative multi-component reaction that highlights the integration of an indole, a carbonyl compound, and a sulfonyl-containing reagent.

Table 3: Representative Multi-Component Reaction for Sulfonyl-Indole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Class |

|---|---|---|---|---|

| Indole nih.gov | Aldehyde/Ketone nih.gov | Arenesulfinic Acid nih.gov | Room Temperature, Catalyst-Free nih.gov | 3-(1-Arylsulfonylalkyl)indoles nih.gov |

| 3-Alkenyl Indole researchgate.net | Arylsulfonyl Chloride researchgate.net | N/A (2 components) | Visible Light researchgate.net | Tetrahydro-γ-carbolines researchgate.net |

Applications of 1h Indole 4 Sulfonyl Chloride Derivatives in Contemporary Medicinal Chemistry Research

Investigations into Anti-Proliferative and Cytotoxic Activities of Indole (B1671886) Sulfonyl Derivatives

Tubulin Polymerization Inhibition Research

Derivatives of 1H-indole-4-sulfonyl chloride are a focal point in the development of anticancer agents that target tubulin polymerization. nih.gov Tubulin, a critical component of microtubules, plays a pivotal role in cell division, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov

Researchers have synthesized and evaluated numerous indole-based compounds as tubulin polymerization inhibitors. nih.govresearchgate.net A notable example is the development of indole sulfonamides that bind to the colchicine (B1669291) site of tubulin. nih.gov In one study, 45 new indole sulfonamide analogues were synthesized with modifications on the sulfonamide nitrogen, the methoxyaniline, and/or the indole 3-position. These compounds demonstrated potent antiproliferative activity with IC₅₀ values in the submicromolar to nanomolar range against four human tumor cell lines. nih.gov Molecular modeling studies confirmed their binding at the colchicine site, and further cellular assays revealed their ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. nih.gov

Another study focused on a series of indole-based trimethoxyphenyl (TMP) analogues linked by an amide spacer. Many of these derivatives showed significant anti-proliferative activity against six human cancer cell lines. nih.gov For instance, compound 6v was particularly potent against T47D cells with an IC₅₀ value of 0.04 ± 0.06 µM. nih.gov The strategic combination of the indole scaffold with other pharmacophores, such as 1,2,4-triazole (B32235), has also yielded promising tubulin polymerization inhibitors. mdpi.com In a series of indole/1,2,4-triazole hybrids, an oxime-based derivative, compound 7i , was identified as a potent tubulin inhibitor with an IC₅₀ value of 3.03 ± 0.11 µM, which was more effective than the reference drug combretastatin (B1194345) A-4 (CA-4). mdpi.com

The following table summarizes the activity of selected indole derivatives as tubulin polymerization inhibitors:

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| Nitriles 15 and 16 | Tubulin Polymerization | Not specified, but potent polar analogues | nih.gov |

| Compound D13 | Tubulin Polymerization | 6.74 µM | mdpi.com |

| Compound 1k | Tubulin Polymerization | 0.58 ± 0.06 µM | nih.gov |

| Compound 5m | Tubulin Polymerization | 0.37 ± 0.07 µM | nih.gov |

| Compound 7i | Tubulin Polymerization | 3.03 ± 0.11 µM | mdpi.com |

| BPROL075 | Tubulin Polymerization | Nanomolar range | mdpi.com |

These findings underscore the potential of this compound derivatives as a foundation for developing novel and effective anticancer agents that function by disrupting microtubule dynamics.

Antimicrobial Efficacy Research of this compound Derivatives

The indole scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.com Derivatives of this compound have been extensively investigated for their potential as antibacterial, antifungal, and antiviral agents.

The search for new antibacterial agents is driven by the rise of multidrug-resistant bacteria. nih.gov Indole derivatives have shown promise in this area, with studies demonstrating their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netsgkgdcvinukonda.ac.in

In one study, a series of 2-(4-methylsulfonylphenyl) indole derivatives were synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net Compound 7g from this series was identified as a particularly potent agent against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govresearchgate.net Another investigation into indole-based peptidomimetics revealed compound 28 to have potent activity against Gram-positive bacteria with low toxicity to mammalian cells. nih.gov This compound demonstrated rapid, membrane-targeting bactericidal action and was effective in a murine model of bacterial keratitis. nih.gov

Furthermore, novel N-methylsulfonyl-indole derivatives have been synthesized and tested for their antimicrobial properties. nih.gov Compounds 4b , 4e , and 5d from this series exhibited selective antibacterial activity against the Gram-negative bacteria Salmonella enterica and/or E. coli. nih.gov The hybridization of the indole core with other heterocyclic systems, such as 1,2,4-triazole and 1,3,4-thiadiazole (B1197879), has also yielded compounds with significant antibacterial effects. nih.gov For example, an indole-thiadiazole derivative (2h ) and an indole-triazole derivative (3d ) showed notable activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov

The table below presents the antibacterial activity of selected indole derivatives:

| Compound | Bacterial Strain(s) | Activity (MIC) | Reference |

| Compound 7g | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Not specified, but most potent in series | nih.govresearchgate.net |

| Compound 28 | Gram-positive bacteria | Not specified, potent activity | nih.gov |

| Compound 4d-f | S. aureus, S. typhi, P. aeruginosa, S. thermonitrificans, E. coli | 3.75 to 60 µ g/disc | researchgate.netsgkgdcvinukonda.ac.in |

| Compound 2h | S. aureus | 6.25 µg/mL | nih.gov |

| Compound 3d | S. aureus | 6.25 µg/mL | nih.gov |

These studies highlight the versatility of the this compound scaffold in the design of new antibacterial agents to combat challenging pathogens.

Beyond their antibacterial properties, indole derivatives have also been explored for their effectiveness against fungal and viral pathogens. nih.govnih.gov The indole nucleus is a component of several marketed antiviral drugs, underscoring its importance in this therapeutic area. nih.gov

In the realm of antifungal research, a study on new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties revealed significant activity against Candida species. nih.gov Notably, an indole-triazole derivative (3d ) demonstrated promising antifungal activity against C. albicans and C. krusei with a MIC value of 6.25 µg/mL. nih.gov Another investigation focused on indole derivatives containing a 1,3,4-thiadiazole ring, where compound Z2 showed potent activity against the plant pathogenic fungus Botrytis cinerea with an EC₅₀ value of 2.7 μg/mL, outperforming the control drugs azoxystrobin (B1666510) and fluopyram. nih.gov

With respect to antiviral activity, indole derivatives have been investigated as inhibitors of various viral targets. For instance, indolylarylsulfones have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Some of these compounds showed potent inhibition of wild-type HIV-1 replication in the low nanomolar range. nih.gov The indole scaffold is also a key feature in drugs targeting other viruses, such as the hepatitis C virus (HCV). frontiersin.org

The following table summarizes the antifungal and antiviral activities of selected indole derivatives:

| Compound | Target Organism/Virus | Activity | Reference |

| Compound 3d | C. albicans, C. krusei | MIC: 6.25 µg/mL | nih.gov |

| Compound Z2 | Botrytis cinerea | EC₅₀: 2.7 μg/mL | nih.gov |

| Indolylarylsulfone 55 | HIV-1 | Low nanomolar inhibitory concentrations | nih.gov |

| Indole derivative V | HCV | EC₅₀: 0.6 µM | frontiersin.org |

The diverse biological activities of these derivatives make them attractive candidates for the development of new treatments for fungal and viral infections.

Anti-inflammatory and Analgesic Activity Studies of Indole Sulfonyl Derivatives

The indole framework is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents, with indomethacin (B1671933) being a classic example. nih.gov However, the gastrointestinal side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs) have prompted the search for safer alternatives. erciyes.edu.tr Derivatives of this compound have emerged as promising candidates in this pursuit.

Research has focused on developing indole derivatives that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while sparing COX-1, which is crucial for gastric protection. nih.govnih.gov A study on 2-(4-methylsulfonylphenyl) indole derivatives revealed that several compounds exhibited good anti-inflammatory activity with high selectivity for COX-2 over COX-1. nih.gov In an in vivo assay, these compounds demonstrated a significant reduction in inflammation, ranging from 56.4% to 93.5% after 6 hours. nih.gov

In addition to COX inhibition, some indole derivatives have been designed to have dual anti-inflammatory and antimicrobial activities. nih.govresearchgate.net This dual-action approach could be particularly beneficial in treating infections where inflammation is a significant component. For instance, the aforementioned 2-(4-methylsulfonylphenyl) indole derivatives were also found to possess potent antibacterial properties. nih.govresearchgate.net

Furthermore, studies have explored the analgesic potential of indole derivatives. erciyes.edu.trnih.govnih.gov In one investigation, indole-imidazolidine hybrids demonstrated both anti-inflammatory and antinociceptive effects, likely through the modulation of the immune system. nih.gov Another study on synthetic indole derivatives identified two compounds, 3a-II and 4a-II , as having the most potent anti-inflammatory, analgesic, and antipyretic activities among the 24 tested compounds, along with a good gastroprotective profile. nih.gov

The table below highlights the anti-inflammatory and analgesic activities of selected indole derivatives:

| Compound/Series | Biological Activity | Key Findings | Reference |

| 2-(4-methylsulfonylphenyl) indole derivatives (7a-k, 8a-c, 9a-c) | Anti-inflammatory (COX-2 selective) | 56.4–93.5% reduction in inflammation; high COX-2 selectivity | nih.gov |

| Indole-imidazolidine hybrids (LPSF/NN-52, LPSF/NN-56) | Anti-inflammatory, Analgesic | Reduction in leukocyte migration and pro-inflammatory cytokines; decreased abdominal writhing | nih.gov |

| Indole derivatives (3a-II, 4a-II) | Anti-inflammatory, Analgesic, Antipyretic | Most potent among 24 synthetic derivatives with good gastroprotection | nih.gov |

| N-methylsulfonyl-indole derivatives (4d, 4e, 5b, 5d) | Anti-inflammatory, Dual COX-2/5-LOX inhibition | High in vitro anti-inflammatory activity; compound 5d showed dual inhibition | nih.gov |

These findings suggest that this compound derivatives are a valuable starting point for the development of novel anti-inflammatory and analgesic drugs with potentially improved safety profiles.

Antioxidant and Other Biological Activity Research

In addition to the well-defined activities mentioned above, derivatives of this compound have been investigated for a range of other biological properties, including antioxidant and enzyme inhibitory activities. nih.govnih.govmdpi.com

The antioxidant potential of indole derivatives has been a subject of interest, as oxidative stress is implicated in numerous diseases. nih.gov In a study of novel N-methylsulfonyl-indole derivatives, the antioxidant activity was evaluated using the DPPH radical scavenging assay. nih.gov Another investigation into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives also assessed their antioxidant effects through DPPH, ABTS, and ferric reducing power assays. mdpi.com Compound 6 in this series, a 4H-1,3-oxazol-5-one derivative, showed the best antioxidant activity. mdpi.com

The indole scaffold is also a key component of compounds targeting various enzymes. nih.gov For example, indole-based sulfonamides have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Furthermore, some indole derivatives have been found to inhibit other enzymes, such as succinate (B1194679) dehydrogenase, which was the proposed target for the antifungal activity of an indole derivative containing a 1,3,4-thiadiazole ring. nih.gov

The structural versatility of the indole nucleus allows for its incorporation into a wide array of molecular frameworks, leading to a diverse range of biological activities. nih.gov This makes this compound a valuable building block in the ongoing quest for new therapeutic agents.

The table below provides a summary of other biological activities of indole derivatives:

| Compound/Series | Biological Activity | Key Findings | Reference |

| N-methylsulfonyl-indole derivatives | Antioxidant | Evaluated by DPPH radical scavenging activity | nih.gov |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative (6) | Antioxidant | Best antioxidant activity in the series (DPPH, ABTS, ferric reducing power assays) | mdpi.com |

| Indole-based sulfonamides (11) | Cholinesterase Inhibition | Varied degrees of AChE and BChE inhibition | nih.gov |

| Indole derivative with 1,3,4-thiadiazole (Z2) | Succinate Dehydrogenase Inhibition | Proposed mechanism for its antifungal activity | nih.gov |

The continued exploration of this compound derivatives is likely to uncover further therapeutic applications in various fields of medicinal chemistry.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1h Indole 4 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation

¹H NMR Spectroscopy: The ¹H NMR spectrum of an indole-based compound provides a wealth of information through chemical shifts, signal multiplicity (splitting patterns), and integration. mnstate.edulibretexts.org The protons on the indole (B1671886) ring exhibit characteristic chemical shifts. For instance, the indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm in DMSO-d₆. nih.gov The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shift and splitting pattern of each proton are influenced by the position of the sulfonyl chloride group and any other substituents on the indole ring. For example, in a derivative like 1-(4-chlorobenzenesulfonyl)-3-formylindole, the formyl proton (CHO) appears as a singlet around 9.99 ppm, while the aromatic protons show distinct doublet, triplet, and multiplet patterns reflecting their coupling with neighboring protons. mdpi.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.netresearchgate.net The chemical shifts of the carbon atoms in the indole ring are characteristic. For instance, the carbons in the aromatic portion of the indole ring typically resonate between 110 and 140 ppm. mdpi.com The presence of the electron-withdrawing sulfonyl chloride group influences the chemical shifts of the adjacent carbon atoms, causing them to shift downfield.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed for unambiguous assignment of proton and carbon signals, especially in complex derivatives. nih.gov COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. nih.gov HSQC spectra correlate each proton with its directly attached carbon atom, providing a powerful tool for assigning both ¹H and ¹³C signals concurrently. nih.gov For more complex structural problems, HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to identify longer-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for piecing together the complete molecular structure. researchgate.nethyphadiscovery.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indole Derivatives

This table provides an overview of typical chemical shifts for protons and carbons in indole-containing structures. Note that specific values can vary based on the solvent and the full molecular structure.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity |

| Indole N-H | > 11.0 | N/A | Broad Singlet |

| Aromatic C-H | 7.0 - 8.5 | 110 - 140 | Doublet, Triplet, Multiplet |

| Formyl C-H (if present) | ~10.0 | ~185 | Singlet |

| Methylene C-H (adjacent to N) | ~4.3 | ~50 | Triplet |

| Methyl C-H (on N) | ~3.9 | ~36 | Singlet |

Data compiled from representative spectra of indole derivatives. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1H-indole-4-sulfonyl chloride and its derivatives. acdlabs.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of different types of chemical bonds. vscht.cz

The IR spectrum of this compound and its analogs will prominently feature bands characteristic of the sulfonyl chloride group and the indole ring. The sulfonyl chloride group (SO₂Cl) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1370-1410 cm⁻¹ and a symmetric stretch between 1166-1204 cm⁻¹. acdlabs.com

The indole moiety also presents several characteristic absorption bands. The N-H stretching vibration of the indole ring is typically observed as a sharp peak around 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ range. researchgate.net For instance, in a substituted indole, characteristic peaks for aromatic C=C stretching can be seen around 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net

In derivatives where the indole has been further functionalized, additional characteristic peaks will be present. For example, a carbonyl group (C=O) in a derivative like 1-(4-chlorobenzenesulfonyl)-3-formylindole will show a strong absorption band in the region of 1634 cm⁻¹. mdpi.com The presence of an ether linkage (C-O) would be indicated by a stretching band around 1239 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies

This table summarizes key IR absorption bands for functional groups found in this compound and its derivatives.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric Stretch | 1166 - 1204 | Strong |

| Indole (N-H) | Stretch | ~3406 | Sharp, Moderate |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Moderate |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Moderate to Strong |

| Carbonyl (C=O) | Stretch | 1630 - 1760 | Strong |

| Ether (C-O) | Stretch | 1000 - 1300 | Moderate to Strong |

Data compiled from various sources on IR spectroscopy of organic compounds. mdpi.comacdlabs.comresearchgate.netlibretexts.orgmdpi.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. scirp.orgnih.gov

Molecular Ion Peak: In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound, this peak would be expected at an m/z value corresponding to its molecular formula (C₈H₆ClNO₂S). The presence of chlorine is often indicated by an isotopic peak (M+2) at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. acdlabs.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. rsc.org

Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of indole derivatives often involves characteristic losses of small molecules or radicals. For instance, the loss of SO₂ or Cl from the molecular ion of this compound would lead to significant fragment ions. The indole ring itself can undergo fragmentation, with a common pathway being the loss of HCN, leading to a characteristic fragment ion. scirp.org In more complex derivatives, the fragmentation patterns will be indicative of the specific substituents present. For example, in prenylated indole alkaloids, the fragmentation often involves the cleavage of the prenyl groups. nih.gov

Soft Ionization Techniques: For less stable molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used, typically in conjunction with liquid chromatography (LC-MS). nih.govnih.gov These methods usually produce a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with less fragmentation than EI-MS, making it easier to determine the molecular weight. uni.lu Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of a selected precursor ion, providing detailed structural information. nih.govnih.gov

Interactive Data Table: Predicted m/z Values for 1-methyl-1H-indole-4-sulfonyl chloride Adducts

This table shows predicted mass-to-charge ratios for various adducts of a derivative, 1-methyl-1H-indole-4-sulfonyl chloride, which can be observed in mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.00371 |

| [M+Na]⁺ | 251.98565 |

| [M-H]⁻ | 227.98915 |

| [M+NH₄]⁺ | 247.03025 |

| [M+K]⁺ | 267.95959 |

Data sourced from PubChem for 1-methyl-1H-indole-4-sulfonyl chloride (CID 18525782). uni.lu

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for qualitatively monitoring reactions. mdpi.comrsc.org By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of products can be visualized, often under UV light. This allows for a quick determination of whether a reaction is complete. The choice of eluent (a mixture of solvents like petroleum ether and ethyl acetate) is crucial for achieving good separation of the components. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the qualitative and quantitative analysis of this compound and its derivatives. lookchem.com It offers high resolution and sensitivity, making it ideal for assessing the purity of a compound. A reversed-phase HPLC system with a C18 column is commonly used for the analysis of indole compounds. mdpi.com The sample is eluted with a mobile phase, often a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). nih.govmdpi.com The retention time of a compound is a characteristic property under a specific set of conditions and can be used for identification by comparison with a standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. HPLC is often coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced detection and identification capabilities. lookchem.commdpi.comnih.gov

Interactive Data Table: Overview of Chromatographic Techniques

This table provides a summary of the applications of TLC and HPLC in the context of this compound and its derivatives.

| Technique | Primary Application | Information Obtained | Typical Stationary Phase | Typical Mobile Phase |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative progress of reaction, number of components | Silica Gel | Mixture of non-polar and polar organic solvents (e.g., Petroleum Ether/Ethyl Acetate) |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Quantitative purity, retention time for identification | C18 Silica Gel (Reversed-Phase) | Gradient mixture of water (with acid) and Methanol/Acetonitrile (B52724) |

This table is a generalized summary based on common laboratory practices. mdpi.comrsc.orglookchem.commdpi.com

Computational and Theoretical Investigations of 1h Indole 4 Sulfonyl Chloride and Its Derivatives

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of potential drug candidates derived from 1H-indole-4-sulfonyl chloride.

Derivatives of this compound are frequently investigated as enzyme inhibitors. For instance, indole-based sulfonamides have been designed as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII. nih.govnih.gov Molecular docking studies for these derivatives consistently show the sulfonamide moiety (-SO₂NH₂) coordinating with the zinc ion in the enzyme's active site. nih.gov The indole (B1671886) scaffold typically orients within a pocket of hydrophobic and hydrophilic residues, forming key hydrogen bonds and van der Waals interactions that stabilize the complex and determine inhibitory potency and selectivity. nih.gov

In the context of antiviral research, derivatives of indole carboxylates, which can be synthesized from precursors like this compound, have been evaluated as inhibitors of the SARS-CoV-2 main protease (3CLpro). Docking studies revealed that specific substitutions on the indole nitrogen, such as a 3-nitrophenylsulfonamide group, can improve inhibitory activity by forming additional interactions within the enzyme's active site. nih.gov

Furthermore, indolyl-pyrimidine derivatives have been docked against B-DNA to explore their potential as DNA-interacting agents. These studies help to visualize how the planar indole ring intercalates between DNA base pairs and how peripheral groups form hydrogen bonds within the DNA grooves, providing a rationale for their observed biochemical activity. tandfonline.com

Table 1: Examples of Molecular Docking Studies on Indole Sulfonamide Derivatives

| Target | Ligand Class | Key Predicted Interactions | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX & XII | 2-Indolinone Sulfonamides | Sulfonamide group coordinates with active site Zn²⁺; indole scaffold in hydrophobic pocket. | nih.gov |

| SARS-CoV-2 3CLpro | Indole-4-carboxylate Derivatives | Sulfonamide on indole nitrogen enhances binding affinity. | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, especially Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For sulfonamides, these methods provide critical data that correlate with their biological function.

DFT has been employed to calculate quantum chemical descriptors for sulfonamide antibiotics to build Quantitative Structure-Activity Relationship (QSAR) models for predicting toxicity. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For sulfonamide inhibitors of carbonic anhydrase, high-level quantum chemical methods have been used to predict their acidity (pKa). nih.gov The deprotonation state of the sulfonamide group is critical for its ability to bind to the Zn²⁺ ion in the enzyme's active site. Accurate pKa prediction helps in understanding the binding mechanism and in designing inhibitors with optimal electronic properties for strong target engagement. nih.gov The electronic properties of the indole ring itself have also been studied using quantum chemical methods to understand its behavior in different solvent environments, which is crucial for predicting its interactions in a biological milieu. researchgate.net

Table 2: Application of Quantum Chemical Calculations for Indole and Sulfonamide Derivatives

| Method | Investigated Property | Significance | Reference |

|---|---|---|---|

| DFT | HOMO-LUMO Energy Gap | Predicts molecular reactivity and stability. | researchgate.net |

| High-level Quantum Chemistry | pKa of Sulfonamide Group | Determines the ionization state essential for binding to metalloenzymes like carbonic anhydrase. | nih.gov |

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure translates into biological activity. In silico SAR complements experimental work by identifying key molecular features responsible for a compound's function.

For novel indolyl aryl sulfones developed as anti-HIV-1 agents, SAR studies have been crucial. It was found that 3-benzenesulfonylindoles were significantly more potent than their 1-benzenesulfonyl counterparts. acs.org Further exploration revealed that substitutions on the phenylsulfonyl ring, such as methyl groups, could dramatically enhance antiviral activity against both wild-type and resistant HIV-1 strains. acs.org

In the development of inhibitors against the bacterial NorA efflux pump, a major contributor to antibiotic resistance, SAR studies on the indole scaffold have been performed. Modifications at the C5 and N1 positions of the indole ring were systematically explored, leading to the identification of compounds with potent inhibitory activity (IC₅₀ values < 5.0 μM). nih.gov

Similarly, for spirooxindole derivatives designed as ecto-5'-nucleotidase inhibitors, SAR and molecular docking studies work in tandem. These studies have shown that different functional groups on the isatin (B1672199) and pyrazole (B372694) rings lead to significant variations in inhibitory potency, with a trifluoromethoxy group proving particularly effective. nih.gov

Table 3: Summary of In Silico SAR Findings for Indole Derivatives

| Compound Class | Target | Key SAR Finding | Reference |

|---|---|---|---|

| Indolyl Aryl Sulfones | HIV-1 Reverse Transcriptase | 3-Benzenesulfonyl substitution is critical for activity; methyl groups on the phenyl ring enhance potency. | acs.org |

| Indole Derivatives | NorA Efflux Pump (S. aureus) | Substitutions at the C5 and N1 positions of the indole scaffold are key for inhibitory activity. | nih.gov |

Predictive ADMET Studies for Compound Prioritization

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are vital for filtering out drug candidates with poor pharmacokinetic profiles or potential toxicity early in the discovery process.

In silico ADMET prediction is routinely applied to novel indole-based compounds. For a series of indole-based benzamides designed as potential breast cancer agents, computational analysis was used to evaluate molecular weight, lipophilicity (logP), and other properties according to Lipinski's "rule of five" to assess drug-likeness and potential oral bioavailability. pensoft.net

For multifunctional ligands based on a 1-(phenylsulfonyl)-1H-indole scaffold targeting Alzheimer's disease, in vitro ADMET studies were performed, which are often preceded by in silico predictions. These studies assessed metabolic stability in liver microsomes, effects on key cytochrome P450 enzymes (CYP3A4 and 2D6), and cytotoxicity in HepG2 cells. nih.gov Such analyses are critical for prioritizing compounds that are not only potent but also possess a safe and effective ADMET profile. Preliminary ADME profiles were also reported for indole-based NorA inhibitors to ensure their potential for further development. nih.gov

Table 4: In Silico ADMET Profiling of Indole-Based Compounds

| Compound Class | Predicted/Studied Property | Purpose | Reference |

|---|---|---|---|

| Indole-based Benzamides | Drug-likeness (Lipinski's Rule of Five), Bioavailability Score | Prioritization of potential anticancer agents with good oral bioavailability. | pensoft.net |

| 1-(Phenylsulfonyl)-1H-indole Derivatives | Metabolic Stability, CYP Inhibition, Cytotoxicity | Selection of multifunctional ligands for Alzheimer's disease with a favorable safety profile. | nih.gov |

Future Research Directions and Emerging Paradigms for 1h Indole 4 Sulfonyl Chloride Research

Development of Novel and Green Synthetic Strategies for Indole (B1671886) Sulfonyl Chlorides

The pursuit of more efficient, sustainable, and environmentally benign synthetic routes to indole sulfonyl chlorides is a key area of future research. Traditional methods for producing sulfonyl chlorides often involve harsh reagents and generate significant waste. organic-chemistry.org The focus is now shifting towards greener alternatives that minimize environmental impact while maximizing efficiency. nih.gov

A promising direction is the development of novel catalytic systems. For instance, copper-catalyzed multicomponent reactions have shown potential for the synthesis of sulfonyl-containing indole derivatives under mild conditions. acs.orgnih.gov These methods offer excellent regioselectivity and functional group tolerance. acs.orgnih.gov Another innovative approach involves the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides using reagents like hydrogen peroxide with a zirconium tetrachloride catalyst. organic-chemistry.org This method boasts high yields, extremely short reaction times, and the avoidance of harsh chemicals, with water being the only byproduct. organic-chemistry.org

Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasound in solvent-free conditions represents a significant step towards green synthesis. nih.gov These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov The development of solid-phase synthesis strategies is also gaining traction, offering a streamlined approach to creating libraries of indole derivatives with potential applications in drug discovery. nih.govcapes.gov.br

Future research will likely focus on:

The design of novel, recyclable catalysts for the direct sulfonylation of the indole nucleus.

The use of flow chemistry to enable safer, more scalable, and continuous production of indole sulfonyl chlorides.

The exploration of bio-catalytic methods for a more sustainable and selective synthesis.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Copper-Catalyzed Multicomponent Reactions | Mild conditions, excellent regioselectivity, good functional group tolerance. | Efficient synthesis of complex sulfonyl-containing indoles. | acs.orgnih.gov |

| Oxidative Conversion of Thiols/Disulfides | Uses H₂O₂/ZrCl₄, high yields, very short reaction times. | Environmentally friendly, avoids harsh reagents. | organic-chemistry.org |

| Green Techniques (Microwave/Ultrasound) | Solvent-free conditions, reduced energy consumption. | Faster reactions, improved yields, cost-effective. | nih.gov |

| Solid-Phase Synthesis | Amenable to high-throughput parallel synthesis. | Rapid generation of compound libraries for screening. | nih.govcapes.gov.br |

Exploration of Diverse Derivatization Pathways for Bioactive Compound Discovery

1H-indole-4-sulfonyl chloride is a versatile scaffold for the synthesis of a multitude of derivatives with a wide spectrum of biological activities. nih.govmdpi.com The exploration of diverse derivatization pathways is a cornerstone of future research, aiming to generate novel compounds for high-throughput screening and drug discovery. mdpi.com

The sulfonyl chloride moiety readily reacts with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonates, and other derivatives. acs.orgresearchgate.net This allows for the introduction of a wide range of functional groups and structural motifs, leading to libraries of compounds with diverse physicochemical properties. nih.govacs.org For example, the synthesis of indole-sulfonamide derivatives has yielded compounds with promising anticancer and antimalarial activities. nih.govacs.org

Future research in this area will likely involve:

Combinatorial Chemistry and Parallel Synthesis: The use of high-throughput techniques to rapidly generate large libraries of this compound derivatives. nih.gov

Fragment-Based Drug Discovery (FBDD): The design and synthesis of smaller, simpler derivatives (fragments) that can be screened for binding to biological targets. Promising fragments can then be elaborated into more potent lead compounds. acs.org

Bioisosteric Replacement: The strategic replacement of the sulfonamide linker with other functional groups to modulate the biological activity, selectivity, and pharmacokinetic properties of the derivatives.

Synthesis of Hybrid Molecules: The conjugation of the indole-4-sulfonamide core with other known pharmacophores to create hybrid molecules with dual or synergistic activities. mdpi.com For instance, combining indole and triazole moieties has shown potential for enhanced antibacterial activity. mdpi.com

| Derivatization Approach | Description | Potential Outcome | Reference |

|---|---|---|---|

| Combinatorial Synthesis | Rapid generation of large, diverse compound libraries. | Increased probability of identifying hit compounds in screening campaigns. | nih.gov |

| Fragment-Based Drug Discovery | Screening of low molecular weight fragments for target binding. | Efficient identification of starting points for lead optimization. | acs.org |

| Hybrid Molecule Synthesis | Combining the indole-4-sulfonamide scaffold with other pharmacophores. | Development of drugs with novel mechanisms of action or improved efficacy. | mdpi.com |

Advanced Mechanistic Elucidation of Biological Activities of Derivatives

A deeper understanding of the molecular mechanisms by which derivatives of this compound exert their biological effects is crucial for rational drug design and optimization. Future research will increasingly employ advanced analytical and computational techniques to unravel these mechanisms.

Electrochemical methods, such as cyclic voltammetry, can be utilized to investigate the redox properties of indole-based sulfonamides. nih.gov This information can provide insights into their potential for antioxidant activity or their involvement in redox-sensitive biological pathways. nih.gov The electrochemical behavior of these compounds is influenced by the nature of the substituents on the indole and sulfonamide moieties. nih.gov

X-ray crystallography is another powerful tool for elucidating the three-dimensional structure of these derivatives and their interactions with biological targets at the atomic level. This can reveal key binding interactions and guide the design of more potent and selective inhibitors.

Future research will also focus on:

Target Identification and Validation: Identifying the specific cellular proteins and pathways that are modulated by bioactive indole-4-sulfonamide derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds and evaluating the impact on their biological activity to build comprehensive SAR models. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to predict their in vivo behavior and therapeutic potential.

Integration of High-Throughput Screening with Computational Methodologies

The synergy between high-throughput screening (HTS) and computational chemistry is set to accelerate the discovery of novel bioactive compounds derived from this compound. This integrated approach allows for a more efficient and cost-effective exploration of chemical space.

HTS enables the rapid screening of large libraries of compounds against a specific biological target. The data generated from HTS can then be used to develop and refine computational models.

Computational methodologies that will play a pivotal role include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: This technique establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of virtual compounds, prioritize candidates for synthesis, and guide lead optimization. nih.govacs.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govacs.org It provides valuable insights into the binding mode and interactions of indole-4-sulfonamide derivatives with their biological targets, aiding in the rational design of more potent inhibitors. mdpi.commdpi.com

Virtual Screening: This computational technique involves the screening of large virtual libraries of compounds against a target of interest, allowing for the identification of potential hits before their actual synthesis and testing.

The integration of these approaches creates a powerful feedback loop: HTS data refines computational models, which in turn guide the design of the next generation of compounds for synthesis and screening. This iterative process significantly enhances the efficiency of the drug discovery pipeline. mdpi.com

| Integrated Methodology | Description | Key Benefit | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly tests large numbers of compounds for biological activity. | Identifies "hit" compounds from large libraries. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicts activity of new compounds and guides design. | nih.gov |

| Molecular Docking | Predicts the binding mode of a ligand to its target. | Provides insights for rational drug design and optimization. | mdpi.commdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing 1H-indole-4-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of 1H-indole derivatives using chlorosulfonic acid under controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions . For example, reacting 1H-indole with chlorosulfonic acid at 0°C for 1 hour followed by gradual warming to room temperature yields the sulfonyl chloride derivative. Purification methods like recrystallization or column chromatography are critical for isolating high-purity products (>97%) .

Q. How does this compound participate in substitution reactions, and what are the common applications of its derivatives?

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonates, which are pivotal in drug development and protein modification . For instance, reacting it with primary amines in dichloromethane at room temperature produces sulfonamide derivatives with potential anticancer or antimicrobial activity .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

Key techniques include:

- NMR : H and C NMR confirm regioselectivity of sulfonation (e.g., downfield shifts for protons near the sulfonyl group) .

- IR : Stretching bands at ~1360 cm (S=O) and ~1170 cm (S-O-Cl) validate the functional group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 229.68) and fragmentation patterns confirm molecular weight and structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its positional isomers (e.g., 5- or 7-sulfonyl derivatives)?

Contradictions often arise from steric/electronic effects. For example, the 4-position’s electron-rich environment enhances electrophilic substitution compared to the 5-position. Computational studies (DFT) or kinetic experiments (e.g., monitoring reaction rates under varying conditions) can clarify these differences .

Q. What strategies optimize regioselectivity during sulfonylation of indole derivatives to favor the 4-position?

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions.

- Catalysts : Lewis acids (e.g., AlCl) may direct sulfonation to the 4-position by stabilizing transition states .

- Substituent Effects : Electron-donating groups on the indole ring enhance reactivity at specific positions .

Q. How can mechanistic studies elucidate the sulfonylation pathway of 1H-indole derivatives?

- Isotopic Labeling : Use S-labeled reagents to track sulfonyl group incorporation.

- Trapping Intermediates : Low-temperature NMR or cryogenic X-ray crystallography can identify transient intermediates .

- Computational Modeling : Molecular docking or MD simulations predict favorable reaction pathways .

Q. What methods validate the purity of this compound, and how are trace impurities identified?

- HPLC/GC-MS : Quantify purity (>99%) and detect trace organic impurities (e.g., unreacted indole).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition byproducts .

- Elemental Analysis : Verify stoichiometry (e.g., CHClNOS) .

Q. How do researchers address discrepancies in reported biological activities of sulfonamide derivatives synthesized from this compound?

- Dose-Response Studies : Establish IC values under standardized assays (e.g., MTT for cytotoxicity).

- Structural-Activity Relationships (SAR) : Compare derivatives with varying substituents to identify critical functional groups .

- Reproducibility Checks : Validate protocols across multiple labs to rule out methodological bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.